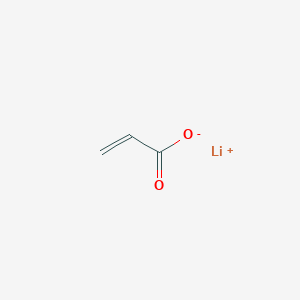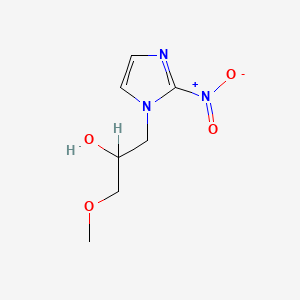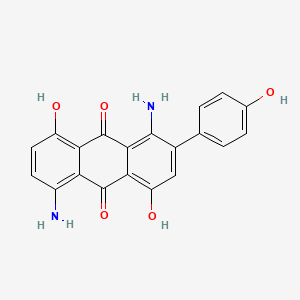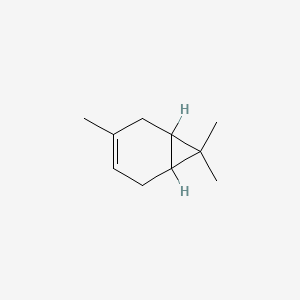
3-Carene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carene, also known as 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, is a bicyclic monoterpene consisting of fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet and pungent odor, reminiscent of fir needles, musky earth, and damp woodlands . This compound is a significant constituent of turpentine, with concentrations as high as 42% depending on the source . It is chiral and occurs naturally both as the racemate and in enantio-enriched forms .
Vorbereitungsmethoden
3-Carene can be synthesized through various methods, including the catalytic epoxidation of turpentine components. One such method involves the use of aqueous hydrogen peroxide in a catalytic system with manganese sulfate, salicylic acid, sodium bicarbonate, and acetonitrile as a polar solvent . This approach allows for the chemical separation of turpentine components, yielding valuable individual derivatives of monoterpenes without the need to isolate individual monoterpene reagents . Industrial production methods often involve the extraction of this compound from plant sources such as Pinus longifolia and Pinus roxburghii .
Analyse Chemischer Reaktionen
3-Carene undergoes various chemical reactions, including oxidation, pyrolysis, and ozonolysis.
Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and ozone. The major products formed from these reactions include 3,4-caranediol, caronaldehyde, and various hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Carene has a wide range of scientific research applications across various fields:
Wirkmechanismus
The antimicrobial mechanism of 3-Carene involves several pathways:
Membrane Damage: This compound causes damage to the cell membrane, leading to the leakage of cytoplasmic contents.
Metabolic Dysfunction: It disrupts metabolic processes by affecting enzymes such as succinate dehydrogenase, malate dehydrogenase, and pyruvate kinase.
DNA Interaction: This compound can bind to bacterial DNA, affecting its conformation and structure, ultimately interfering with cellular functions and causing cell death.
Vergleich Mit ähnlichen Verbindungen
3-Carene is often compared with other monoterpenes such as α-pinene, β-pinene, and limonene. These compounds share similar structures and properties but differ in their specific applications and reactivity:
α-Pinene: Used in the synthesis of pinocarveol and 3-pinanone.
β-Pinene: Commonly used in the production of fragrances and as a chemical intermediate.
Limonene: Known for its use in cleaning products and as a solvent in the food industry.
This compound’s unique combination of a cyclohexene and cyclopropane ring structure, along with its specific odor profile and reactivity, distinguishes it from these similar compounds.
Eigenschaften
CAS-Nummer |
74806-04-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
BQOFWKZOCNGFEC-DTWKUNHWSA-N |
SMILES |
CC1=CCC2C(C1)C2(C)C |
Isomerische SMILES |
CC1=CC[C@H]2[C@@H](C1)C2(C)C |
Kanonische SMILES |
CC1=CCC2C(C1)C2(C)C |
Siedepunkt |
338 °F at 760 mmHg (USCG, 1999) 169.00 to 174.00 °C. @ 705.00 mm Hg 175-178 °C |
Dichte |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float 0.860-0.868 0.86 |
melting_point |
< 25 °C |
Physikalische Beschreibung |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Löslichkeit |
Insoluble in water; soluble in benzene, pet ether Slightly soluble (in ethanol) |
Dampfdruck |
3.72 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


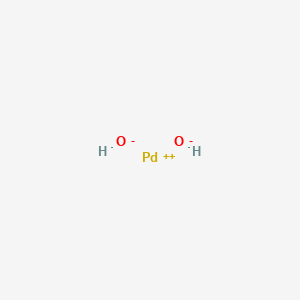

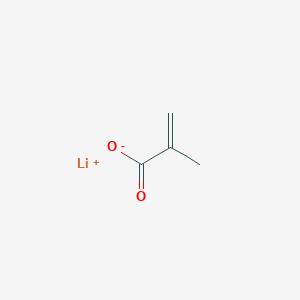
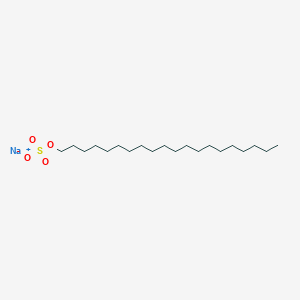
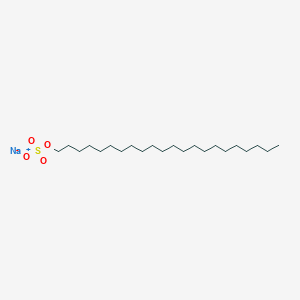
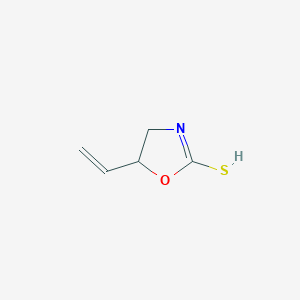
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
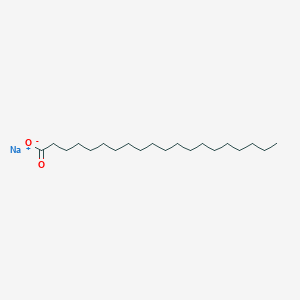
![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)

